(3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
The compound (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone is a complex organic molecule that features a tetrazole ring, a pyrimidine ring, and a pyrrolidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. The presence of multiple heterocyclic rings suggests that it may exhibit a range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone typically involves several steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized using a involving the reaction of an azide with a nitrile under copper-catalyzed conditions.
Synthesis of the Pyrimidine Ring: The pyrimidine ring is often synthesized through a condensation reaction involving a β-dicarbonyl compound and an amidine.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the cyclization of an appropriate amine with a dihaloalkane.
Coupling Reactions: The final step involves coupling the tetrazole, pyrimidine, and pyrrolidine intermediates using a suitable coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can occur at the tetrazole ring, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions typically use reagents like nitric acid for nitration or bromine for halogenation.
Major Products
Oxidation: N-oxides of the pyrrolidine ring.
Reduction: Amines derived from the tetrazole ring.
Substitution: Nitro or halogenated derivatives of the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit antimicrobial, antiviral, or anticancer activities due to the presence of the tetrazole and pyrimidine rings, which are known to interact with biological targets.
Medicine
In medicine, the compound could be explored for its potential as a therapeutic agent. The tetrazole ring is known for its bioisosteric properties, which can mimic carboxylic acids in drug design, potentially leading to new pharmaceuticals with improved efficacy and safety profiles.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as polymers or coatings that benefit from the unique chemical structure of the compound.
Mechanism of Action
The mechanism of action of (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone likely involves interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can act as a bioisostere for carboxylic acids, potentially inhibiting enzymes that require carboxylate substrates. The pyrimidine ring may interact with nucleic acids or proteins, disrupting their normal function.
Comparison with Similar Compounds
Similar Compounds
(3-(1H-tetrazol-1-yl)phenyl)methanone: Lacks the pyrrolidine and pyrimidine rings, potentially reducing its biological activity.
(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone: Lacks the tetrazole ring, which may affect its interaction with biological targets.
Uniqueness
The uniqueness of (3-(1H-tetrazol-1-yl)phenyl)(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)methanone lies in its combination of three distinct heterocyclic rings, each contributing to its potential biological activity and versatility in chemical synthesis. This combination is not commonly found in other compounds, making it a valuable molecule for further research and development.
Properties
IUPAC Name |
[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN7O2/c17-12-7-18-16(19-8-12)26-14-4-5-23(9-14)15(25)11-2-1-3-13(6-11)24-10-20-21-22-24/h1-3,6-8,10,14H,4-5,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMZDWFPQVSXDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)C3=CC(=CC=C3)N4C=NN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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